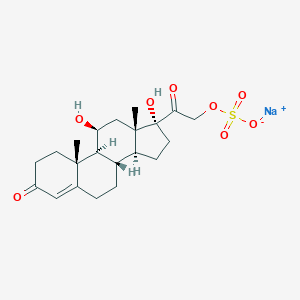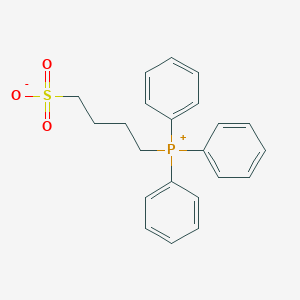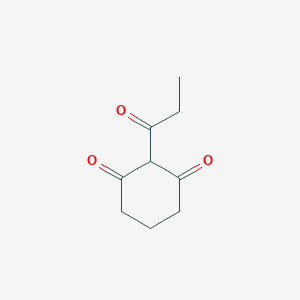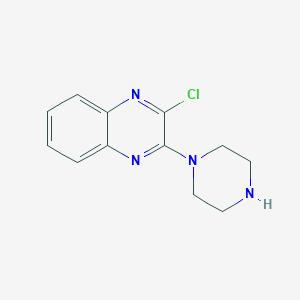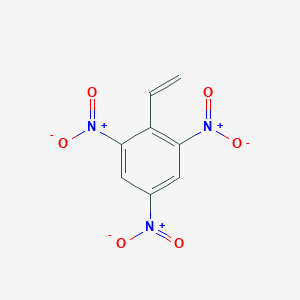
3-苯氧代环氧乙烷-3-羧酸
描述
3-Phenyloxetane-3-carboxylic acid is a chemical compound with the CAS Number: 114012-42-9 . It has a molecular weight of 178.19 and its IUPAC name is 3-phenyl-3-oxetanecarboxylic acid . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for 3-Phenyloxetane-3-carboxylic acid is 1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) . This indicates that the molecule consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
3-Phenyloxetane-3-carboxylic acid is a solid substance . It is stored at refrigerator temperatures .科学研究应用
Organic Synthesis
3-Phenyloxetane-3-carboxylic acid plays a significant role in organic synthesis, particularly in the formation of oxetane derivatives through epoxide opening reactions . These derivatives are valuable for their potential use in synthesizing complex organic molecules with applications in pharmaceuticals and materials science.
Nanotechnology
In nanotechnology, carboxylic acids like 3-Phenyloxetane-3-carboxylic acid are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This aids in creating more stable and functional nanomaterials for various technological applications.
Polymer Chemistry
The acid is utilized in the synthesis of polymers, where it can act as a monomer or a catalyst. Its incorporation into polymer chains can influence the physical properties of the resulting material, such as flexibility, durability, and reactivity .
Medicinal Chemistry
3-Phenyloxetane-3-carboxylic acid contributes to medicinal chemistry by facilitating the synthesis of bioactive molecules. Its oxetane ring is a key structural motif that can improve the pharmacokinetic properties of drug candidates .
Surface Modification
This compound is involved in surface modification processes, where it can be used to alter the surface properties of biomedical devices or implants. Such modifications can enhance biocompatibility and reduce the risk of infection .
Macromolecule Synthesis
The acid is instrumental in the synthesis of biological macromolecules. It can be involved in the creation of complex structures that mimic natural compounds, which have applications in drug design and biotechnology .
Nanoparticle Dispersion
3-Phenyloxetane-3-carboxylic acid can be used to improve the dispersion of nanoparticles in various mediums. This is crucial for the production of uniform nanocomposites and for the stability of nanoparticle suspensions in industrial applications .
Green Chemistry
The compound supports the principles of green chemistry by providing an alternative to traditional, more hazardous chemicals. Its use in various synthesis processes can lead to more environmentally friendly and sustainable chemical practices .
安全和危害
The safety information for 3-Phenyloxetane-3-carboxylic acid includes several hazard statements: H302, H315, H317, H319, H335 . These indicate that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . It also has several precautionary statements, including P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .
属性
IUPAC Name |
3-phenyloxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJGOIQQFWNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyloxetane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)

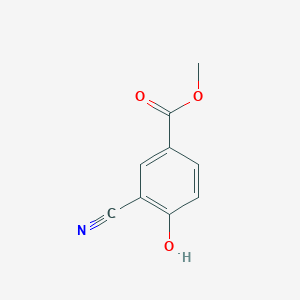
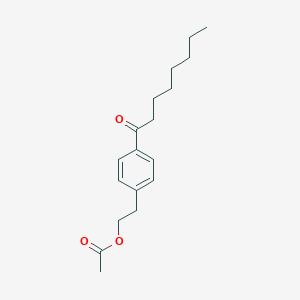
![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)
![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)
